molecular formula C25H42O4 B589597 Methyl Desoxycholate-d5 CAS No. 52840-15-0

Methyl Desoxycholate-d5

Cat. No.: B589597
CAS No.: 52840-15-0
M. Wt: 411.638
InChI Key: ZHUOOEGSSFNTNP-HDOOTMMTSA-N
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Description

Methyl Desoxycholate-d5 is a deuterium-labeled derivative of methyl desoxycholate. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it a stable isotope-labeled compound. It appears as a white crystalline solid and is primarily used in scientific research for its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl Desoxycholate-d5 involves a deuteration reaction on natural cholic acid. The process typically includes the following steps:

    Starting Material: Desoxycholic acid is dissolved in methanol.

    Reaction: Acetyl chloride is carefully added to the solution, which is then allowed to stand overnight at room temperature.

    Crystallization: The solution is diluted with cold water until it becomes turbid, and crystallization is induced by scratching and seeding if necessary.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterium gas and specialized equipment is common in industrial settings to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions: Methyl Desoxycholate-d5 undergoes various chemical reactions, including:

Properties

IUPAC Name

methyl (4R)-4-[(3R,5R,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,12-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17-,18?,19-,20+,21?,22+,24+,25-/m1/s1/i11D2,13D2,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOOEGSSFNTNP-HDOOTMMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CCC3C2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C)([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858030
Record name Methyl (3alpha,5beta,8xi,9xi,12alpha)-3,12-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52840-15-0
Record name Methyl (3alpha,5beta,8xi,9xi,12alpha)-3,12-dihydroxy(2,2,3,4,4-~2~H_5_)cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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